2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole
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Overview
Description
2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole is a chemical compound with the molecular formula C18H18ClN3S and a molecular weight of 343.87 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring and a piperazine moiety substituted with a 4-chlorobenzyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as metabolism, gene expression, and cell cycle progression.
Mode of Action
It is believed to interact with its targets, leading to changes in the activity of the camp-dependent protein kinase . This interaction may alter the phosphorylation state of various proteins, affecting their function and potentially leading to changes in cellular processes.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. The cAMP-dependent protein kinase pathway is one of the most likely to be affected, given the compound’s targets . Changes in this pathway can have downstream effects on a variety of cellular processes, including metabolism and cell cycle progression.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the subsequent changes in cellular processes. Given its targets, it is likely that the compound could have effects on processes such as metabolism and cell cycle progression .
Preparation Methods
The synthesis of 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-(4-chlorobenzyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring or the piperazine moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole can be compared with other similar compounds, such as:
2-[4-(4-Methylbenzyl)piperazino]-1,3-benzothiazole: This compound has a similar structure but with a methyl group instead of a chlorine atom.
2-[4-(4-Fluorobenzyl)piperazino]-1,3-benzothiazole: This compound has a fluorine atom instead of a chlorine atom.
2-[4-(4-Bromobenzyl)piperazino]-1,3-benzothiazole: This compound has a bromine atom instead of a chlorine atom.
These similar compounds may exhibit different chemical and biological properties due to the variations in their substituents, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c19-15-7-5-14(6-8-15)13-21-9-11-22(12-10-21)18-20-16-3-1-2-4-17(16)23-18/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDQCPMNVLEOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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